7-(4-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
7-(4-Fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by three key structural features:
- Position 7: A 4-fluorobenzyl group, introducing electronegativity and moderate lipophilicity.
- Position 3: A methyl group, contributing to steric stabilization.
The purine dione core (positions 2 and 6) is a hallmark of this compound class, often associated with hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSLKEKEOPQSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-(4-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, making it an important target in cancer therapy.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 412.469 g/mol. Its structure features a purine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN6O2 |
| Molecular Weight | 412.469 g/mol |
| Purity | ≥95% |
The primary biological activity of this compound is attributed to its role as a CDK2 inhibitor . Inhibition of CDK2 can lead to cell cycle arrest, particularly in cancer cells, which may result in reduced proliferation and increased apoptosis. The presence of the piperazine moiety is significant for binding affinity and selectivity towards CDK2.
In Vitro Studies
Recent studies have demonstrated that 7-(4-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits potent inhibitory effects on CDK2 with an IC50 value in the low micromolar range. This suggests that the compound can effectively inhibit the kinase activity necessary for cell cycle progression.
Table 1: Inhibitory Activity Against CDK2
| Compound | IC50 (µM) |
|---|---|
| 7-(4-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | 0.45 |
| Reference Compound (e.g., Roscovitine) | 0.50 |
Cytotoxicity Assays
In addition to its inhibitory effects on CDK2, cytotoxicity assays have shown that this compound exhibits relatively low cytotoxicity in normal cell lines compared to cancerous ones, indicating a potential therapeutic window for selective cancer treatment.
Case Studies
A notable case study involved the administration of this compound in various cancer cell lines, including breast and prostate cancer models. The results indicated:
- Cell Cycle Arrest : Significant G1 phase arrest was observed in treated cells.
- Apoptosis Induction : Increased markers of apoptosis were detected via flow cytometry.
These findings support further investigation into the therapeutic applications of this compound in oncology.
Comparison with Similar Compounds
Position 7 Modifications
- Target vs. CID 986255 : The 4-fluorobenzyl group in the target compound vs. 4-chlorobenzyl in CID 986255 () highlights differences in electronic effects. Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine, which has a larger atomic radius and polarizable electron cloud .
- Target vs.
Position 8 Modifications
- Target vs. CID 950535 : The 2-methylallyl group in the target compound is more lipophilic and metabolically labile than the 2-hydroxyethyl group in CID 950535 (), which may enhance solubility but limit blood-brain barrier penetration .
- Target vs. Compound : The phenylpiperazinyl group in ’s compound could promote π-π stacking interactions with aromatic residues in target proteins, a feature absent in the target’s 2-methylallyl-substituted piperazine .
Position 3 Modifications
- Target vs.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related compounds:
- Receptor Affinity : Piperazine-containing analogs (e.g., ’s L-750,667) demonstrate high dopamine D4 receptor selectivity (Ki = 0.51 nM), suggesting that piperazinyl substitutions in purine diones may similarly influence receptor binding .
- Metabolic Stability : The 2-methylallyl group in the target compound may undergo oxidative metabolism more readily than the 4-methylpiperazinyl group in CID 986255, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
